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Compound of Interest

Compound Name: 2-Phenethylquinoline
CAS No.: 1613-41-8
Cat. No.: B156837
Get Quote

Executive Summary

2-Phenethylquinoline (CAS: 1613-41-8) represents a critical structural motif in medicinal
chemistry, serving as both a bioactive scaffold and a versatile intermediate. Belonging to the
class of 2-substituted quinolines, this lipophilic molecule has garnered significant attention for
its antileishmanial and antiparasitic properties, often outperforming standard reference drugs in

specific in vitro assays.

This guide provides a rigorous technical analysis of 2-phenethylquinoline, detailing its
physiochemical characteristics, validated synthetic protocols, and structure-activity
relationships (SAR). It is designed for researchers requiring actionable data for drug
development and organic synthesis.

Part 1: Chemical Identity & Physiochemical
Properties[1][2][3]
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The 2-phenethylquinoline molecule consists of a quinoline heterocycle substituted at the C2
position with a 2-phenylethyl (phenethyl) group. The saturation of the ethyl linker distinguishes
it from its precursor, 2-styrylquinoline, imparting greater conformational flexibility and altered
lipophilicity—critical factors for membrane permeability and target binding.

Core Chemical Data

Property Value Technical Note

IUPAC Name 2-(2-Phenylethyl)quinoline

Distinct from 2-styrylquinoline
(CAS 491-35-0 refers to 4-

CAS Number 1613-41-8 o o
methylquinoline/Lepidine;
verify specific isomer codes).

Molecular Formula Ci17H1sN -

Molecular Weight 233.31 g/mol -

) ) ) ] Melts approx. 27-30 °C. Often

Physical State Low-melting solid / Oil ) )
isolated as an oil at RT.[1]
High lipophilicity facilitates

LogP (Predicted) ~4.4-48 passive transport across
parasitic membranes.

Poor water solubility; requires

Solubility Soluble in DCM, EtOAc, MeOH  encapsulation or salt formation

for bio-delivery.

Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used in
spectral assignment.
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Figure 1: Connectivity of 2-Phenethylquinoline

Click to download full resolution via product page

Part 2: Synthetic Methodologies

The synthesis of 2-phenethylquinoline is most reliably achieved through a two-step
sequence: Condensation followed by Hydrogenation. This route is preferred over direct
alkylation due to the high availability of starting materials (Quinaldine and Benzaldehyde) and

the avoidance of harsh lithiation conditions.

Workflow Overview
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Start: 2-Methylquinoline

+ Benzaldehyde

Step 1: Condensation
(Ac20, Reflux, 12-24h)
Formation of Styryl Linker

(Quinaldine)

H20

Intermediate:
2-Styrylquinoline

Step 2: Hydrogenation
(H2, Pd/C, MeOH)
Saturation of Linker

H2

Product:
2-Phenethylquinoline

Figure 2: Two-Step Synthetic Pathway

Click to download full resolution via product page

Detailed Protocol
Step 1: Synthesis of 2-Styrylquinoline (Condensation)

Principle: The methyl group at the C2 position of quinoline is sufficiently acidic to undergo
condensation with aromatic aldehydes, typically driven by acetic anhydride which acts as both

solvent and dehydrating agent.

* Reagents: 2-Methylquinoline (10 mmol), Benzaldehyde (12 mmol), Acetic Anhydride (5 mL).

e Procedure:
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[e]

Combine 2-methylquinoline and benzaldehyde in a round-bottom flask.

o

Add acetic anhydride.

[¢]

Reflux the mixture at 140-160 °C for 12—18 hours under an inert atmosphere (N2).

[¢]

Monitoring: TLC (Hexane:EtOAc 8:2) will show the disappearance of quinaldine and the
appearance of a fluorescent spot (2-styrylquinoline).

o Work-up:
o Cool the reaction mixture to room temperature.
o Pour into ice-cold water (50 mL) and neutralize with 10% NaOH or Naz2CO:s.
o Extract with Dichloromethane (DCM) (3 x 30 mL).
o Dry organic layer over anhydrous Na=SOa4 and concentrate in vacuo.

o Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel,
Hexane/EtOAc gradient).

Step 2: Hydrogenation to 2-Phenethylquinoline

Principle: Catalytic hydrogenation selectively reduces the exocyclic alkene without reducing the
heteroaromatic quinoline ring under mild conditions.

e Reagents: 2-Styrylquinoline (from Step 1), 10% Pd/C (10 wt% loading), Methanol (20 mL).

e Procedure:

o

Dissolve 2-styrylquinoline in methanol in a hydrogenation flask.

[¢]

Add Pd/C catalyst carefully (Caution: Pyrophoric).

[¢]

Purge the system with Hz gas (balloon pressure or 1-2 atm is sufficient).

o

Stir vigorously at Room Temperature for 4—6 hours.
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o Monitoring: TLC will show the conversion of the UV-active alkene to the product.
o Work-up:

o Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with
methanol.

o Concentrate the filtrate to obtain the crude oil.

o Purification: If necessary, purify via flash chromatography (Hexane:EtOAc 9:1). The
product is often a viscous oil or low-melting solid.

Part 3: Spectroscopic Characterization[4]

Validation of the structure relies heavily on NMR to confirm the saturation of the linker.

'H NMR (Typical Signals in CDCIs, 400 MHz)
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Chemical Shift o ] Assighment
Proton Group Multiplicity Integration .
(0 ppm) Logic
H8, H4
Ar-H (Quinoline) 8.05-8.15 Doublet/Multiplet ~ 2H (Deshielded by
N/Ring current)
Ar-H (Quinoline) 7.65-7.80 Multiplet 2H H5, H7
Ar-H (Quinoline) 7.45-7.55 Multiplet 1H H6
) Phenyl ring
Ar-H (Phenyl) 7.15-7.35 Multiplet 5H
protons
H3 (Often
Ar-H (Quinoline) 7.20-7.30 Doublet 1H shielded relative
to H4)
Adjacent to
) Triplet (J =7-8 Quinoline
Linker a-CH:z 3.20-3.35 2H o
Hz) (Deshielding
zone)
] Triplet (J = 7-8 Adjacent to
Linker B-CH:z 3.05-3.15 2H ]
Hz) Phenyl ring

Critical Diagnostic: The disappearance of the vinylic doublets (typically ~7.6—7.8 ppm with large
J coupling ~16 Hz for trans-alkene) observed in 2-styrylquinoline confirms successful
hydrogenation. The appearance of two distinct triplets in the 3.0-3.4 ppm region is the
signature of the phenethyl group.

Part 4: Pharmacological Applications[5][6][7][8][9]

The 2-substituted quinoline scaffold is a privileged structure in antiparasitic drug discovery,
particularly for Leishmaniasis.[2]

Antileishmanial Activity

Research indicates that the lipophilic side chain at position 2 is crucial for activity against
Leishmania donovani and Leishmania amazonensis.
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e Mechanism: 2-Phenethylquinoline and its analogues (e.g., 2-n-propylquinoline) are
believed to act by disrupting the parasite's bioenergetics.

o Targeting: The quinoline nitrogen can coordinate with heme or interfere with the respiratory
chain complexes of the parasite.

* SAR Insight: The saturated phenethyl linker provides optimal lipophilicity (LogP ~4.5),
allowing the molecule to penetrate the macrophage membrane where the Leishmania
amastigotes reside. Unsaturated analogues (styryl) often show higher cytotoxicity, making
the saturated phenethyl derivatives safer candidates.

Leishmania Amastigote

Heme

Sequestration
o Lipophilic Entry Membrane T Parasite Death
2-Phenethylquinoline ; ; ;
Permeation IS (Bioenergetic Collapse)
R

espiratory Chain
(Complex Il Inhibition)

Figure 3: Proposed Antileishmanial Mechanism

Click to download full resolution via product page

Safety & Handling

e Hazards: Like many quinolines, 2-phenethylquinoline acts as a skin and eye irritant.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8 °C to prevent slow oxidation of the
benzylic positions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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